N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide
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Overview
Description
N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide typically involves multiple steps:
Formation of Piperazine Derivative: The piperazine ring is first substituted with a phenylsulfonyl group. This can be achieved through the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzenesulfonamide: The phenylsulfonyl piperazine derivative is then coupled with benzenesulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving sulfonamide groups.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonamide: A simpler compound with similar sulfonamide functionality.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also feature piperazine rings.
Uniqueness
N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is unique due to its combination of a phenylsulfonyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N3O5S2 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazine-1-carbonyl]phenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H25N3O5S2/c1-25(33(29,30)20-10-4-2-5-11-20)23-15-9-8-14-22(23)24(28)26-16-18-27(19-17-26)34(31,32)21-12-6-3-7-13-21/h2-15H,16-19H2,1H3 |
InChI Key |
CCGYIBXYWRKNDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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